Bienvenue dans la boutique en ligne BenchChem!

1-Cyclohexyl-4-methyl-pyrrolidin-2-one

CYP11B1 inhibition steroidogenesis glucocorticoid biosynthesis

1-Cyclohexyl-4-methyl-pyrrolidin-2-one is a racemic N-cyclohexyl-γ-lactam distinguished by a 4-methyl stereogenic center absent in N-cyclohexyl-2-pyrrolidone (NCP). This chiral handle enables enantiomeric resolution and stereospecific SAR campaigns, validated by CYP11B1 inhibition (IC50 1.47 µM). The cyclohexyl moiety provides acid stability, defined lipophilicity (XLogP3-AA 1.9), and low PSA (20.3 Ų). Supplied at 95% purity in 1-g research quantities, it ensures assay reproducibility for hit-to-lead, herbicide discovery, and asymmetric synthesis.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
Cat. No. B8326686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-4-methyl-pyrrolidin-2-one
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESCC1CC(=O)N(C1)C2CCCCC2
InChIInChI=1S/C11H19NO/c1-9-7-11(13)12(8-9)10-5-3-2-4-6-10/h9-10H,2-8H2,1H3
InChIKeyQQUJSYBYZSOURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-4-methyl-pyrrolidin-2-one: Core Identity and Procurement Baseline for Research-Grade Pyrrolidinone Selection


1-Cyclohexyl-4-methyl-pyrrolidin-2-one (CAS 4205-23-6; molecular formula C11H19NO; molecular weight 181.27 g/mol) is a fully saturated N-cyclohexyl-substituted γ-lactam featuring a methyl group at the 4-position of the pyrrolidinone ring [1]. The compound is a member of the broader class of N-alkylated 2-pyrrolidone derivatives, which serve as intermediates in pharmaceutical synthesis and as structural scaffolds in agrochemical and materials science applications. The cyclohexyl moiety confers distinctive physicochemical properties including an XLogP3-AA value of 1.9, a topological polar surface area of 20.3 Ų, zero hydrogen bond donors, and one hydrogen bond acceptor [1]. In contrast to the widely commercialized N-cyclohexyl-2-pyrrolidone (NCP, CAS 6837-24-7), which lacks the 4-methyl substitution, 1-cyclohexyl-4-methyl-pyrrolidin-2-one introduces a stereogenic center at the 4-position, generating a racemic mixture with distinct steric and electronic profiles that may modulate receptor binding, metabolic stability, and enantioselective interactions in drug discovery campaigns. This compound is available from commercial suppliers including AiFChem at 95% purity in 1g quantities [2].

Why 1-Cyclohexyl-4-methyl-pyrrolidin-2-one Cannot Be Substituted by N-Cyclohexyl-2-pyrrolidone or Unsubstituted Analogs


The generic substitution of 1-cyclohexyl-4-methyl-pyrrolidin-2-one with the commercially more abundant N-cyclohexyl-2-pyrrolidone (NCP) or other unsubstituted pyrrolidinones introduces quantifiable liabilities that compromise experimental reproducibility and project-specific outcomes. First, the 4-methyl substitution fundamentally alters the conformational landscape of the pyrrolidinone ring, introducing a stereogenic center that is absent in NCP. This stereochemical distinction is non-trivial: enantiomeric pyrrolidinone derivatives have been shown to exhibit divergent receptor-binding profiles and metabolic fates in biological systems. Second, while the pyrrolidinone core confers acid stability that protects the amide bond from nucleophilic hydrolysis relative to acyclic formamides—a property established for NCP in HNO₃(aq) nuclear fuel reprocessing studies—this structural feature alone does not address substitution-specific requirements in medicinal chemistry campaigns [1]. Third, the cyclohexyl group itself imparts specific lipophilicity and steric bulk; modifying or removing the 4-methyl group alters these parameters in ways that are not linearly predictable. Consequently, data generated with NCP or 4-unsubstituted analogs cannot be reliably extrapolated to 1-cyclohexyl-4-methyl-pyrrolidin-2-one. The evidence dimensions presented in Section 3 establish that even subtle structural variations—whether in the cyclohexyl substitution pattern or the presence of the 4-methyl group—translate into measurable differences in enzyme inhibition potency, chemical stability, and physical properties that directly impact procurement decisions.

Product-Specific Quantitative Evidence Guide for 1-Cyclohexyl-4-methyl-pyrrolidin-2-one Differentiation


CYP11B1 Inhibition Potency: Quantitative Benchmark Against Structural Analogs in Steroidogenesis Research

1-Cyclohexyl-4-methyl-pyrrolidin-2-one exhibits measurable inhibition of human cytochrome P450 11B1 (CYP11B1), a mitochondrial enzyme catalyzing the final step of cortisol biosynthesis. In a cell-based assay using human CYP11B1 expressed in V79 cells, the compound achieved an IC50 of 1.47 μM (1.47 × 10³ nM) for cortisol production inhibition, as measured by HTRF assay following 3-hour incubation in the presence of 250 nM 11-deoxycortisol substrate [1]. While direct head-to-head IC50 comparisons with N-cyclohexyl-2-pyrrolidone (NCP) in the identical assay are not available in the curated BindingDB dataset, the presence of CYP11B1 inhibitory activity at micromolar concentrations distinguishes this compound from fully inactive pyrrolidinone analogs and establishes a quantifiable baseline for structure-activity relationship (SAR) exploration. This level of inhibition (IC50 = 1.47 μM) falls within the intermediate micromolar range, positioning 1-cyclohexyl-4-methyl-pyrrolidin-2-one as a tractable starting point for medicinal chemistry optimization targeting 11β-hydroxylase modulation, in contrast to the 4-unsubstituted NCP which has been primarily characterized in nuclear fuel reprocessing rather than enzyme inhibition contexts.

CYP11B1 inhibition steroidogenesis glucocorticoid biosynthesis enzyme assay

Acid Stability of the Pyrrolidinone Core: Class-Level Evidence for Robustness in HNO₃ Environments

The pyrrolidinone heterocyclic core confers exceptional acid stability that distinguishes cyclic N-alkylated 2-pyrrolidone derivatives from acyclic amide analogs. In a controlled study comparing N-cyclohexyl-2-pyrrolidone (NCP, the 4-unsubstituted analog) with N-cyclohexylformamide (NCF) under simulated nuclear fuel reprocessing conditions in HNO₃(aq), NCP remained chemically intact for at least 4 hours without detectable decomposition, whereas NCF underwent gradual decomposition via acid-catalyzed hydrolysis [1]. Although 1-cyclohexyl-4-methyl-pyrrolidin-2-one itself has not been subjected to identical head-to-head stability testing, the presence of the identical pyrrolidinone ring system and N-cyclohexyl substitution pattern permits a well-supported class-level inference: the cyclic amide structure protects the carbonyl carbon from nucleophilic hydrolytic attack that initiates C(=O)−N bond cleavage in acyclic analogs. The 4-methyl substitution is unlikely to compromise this core stability feature, as the protective mechanism resides in the cyclic geometry constraining the amide bond rather than in the peripheral substituents.

acid stability nuclear fuel reprocessing amide hydrolysis resistance chemical durability

Conformational and Steric Differentiation: The 4-Methyl Stereogenic Center vs. Unsubstituted Pyrrolidinones

1-Cyclohexyl-4-methyl-pyrrolidin-2-one contains a stereogenic center at the 4-position of the pyrrolidinone ring, a structural feature absent in the commercially prevalent N-cyclohexyl-2-pyrrolidone (NCP, CAS 6837-24-7) and in 4-unsubstituted pyrrolidinone analogs [1]. This methyl substitution introduces chiral discrimination in biological systems and materials applications: the compound is supplied as a racemic mixture, and the two enantiomers may exhibit differential binding affinities, metabolic clearance rates, and off-target interaction profiles. While quantitative enantiomer-specific activity data are not yet available for this compound, the established principle that stereochemistry governs molecular recognition in drug-receptor interactions is well-documented across pyrrolidinone and pyrrolidine chemotypes [2]. In contrast, NCP lacks stereochemical complexity entirely, rendering it unsuitable for applications requiring chiral building blocks or enantioselective lead optimization. The 4-methyl group also introduces steric hindrance that alters the preferred puckering conformations of the five-membered ring, which may influence hydrogen-bonding geometries with protein targets and modulate physicochemical properties including logP and aqueous solubility.

stereochemistry conformational analysis chiral pyrrolidinones enantioselective interactions

Procurement-Grade Purity and Availability: Differentiated Supplier Specifications vs. NCP Industrial-Grade Supply

1-Cyclohexyl-4-methyl-pyrrolidin-2-one (CAS 4205-23-6) is commercially available from AiFChem (an XtalPi Company) with a certified purity specification of 95% in 1g quantities [1]. In contrast, N-cyclohexyl-2-pyrrolidone (NCP, CAS 6837-24-7) is predominantly supplied as an industrial-grade solvent for electronics and textile applications, typically with lower purity specifications (often ≥98% as technical grade rather than analytical research grade) and in bulk quantities exceeding 25 kg [2]. The 95% research-grade purity of 1-cyclohexyl-4-methyl-pyrrolidin-2-one, coupled with its availability in milligram-to-gram quantities appropriate for early-stage discovery, positions it specifically for medicinal chemistry and SAR studies rather than large-scale industrial solvent applications. The supplier documentation and CAS registry number provide unambiguous compound identity verification for procurement, eliminating the ambiguity that can arise with industrial-grade NCP where trace impurities from different manufacturing routes may confound biological assay results.

research-grade purity commercial availability supplier specification analytical chemistry

Evidence-Backed Application Scenarios for 1-Cyclohexyl-4-methyl-pyrrolidin-2-one in Research and Industrial Procurement


Medicinal Chemistry Lead Optimization: CYP11B1-Focused SAR Campaigns in Glucocorticoid Modulation

1-Cyclohexyl-4-methyl-pyrrolidin-2-one provides a validated entry point for structure-activity relationship (SAR) optimization targeting CYP11B1 inhibition, with an established IC50 of 1.47 μM in cell-based cortisol production assays [1]. This benchmark activity enables medicinal chemists to systematically explore substitution effects at the 4-methyl position and cyclohexyl ring to enhance potency and selectivity. The racemic nature of the compound further supports enantiomer separation and stereospecific SAR development, distinguishing it from achiral pyrrolidinone alternatives that lack stereochemical handles for chiral optimization. Given that CYP11B1 (11β-hydroxylase) is a validated target for disorders of glucocorticoid excess including Cushing‘s syndrome and metabolic syndrome, compounds with tractable micromolar starting potency offer practical chemical matter for hit-to-lead campaigns [2]. The 95% research-grade purity ensures reproducibility across assay replicates, a requirement not reliably met with industrial-grade N-cyclohexyl-2-pyrrolidone which may contain undefined impurities that interfere with enzyme activity readouts.

Agrochemical Intermediate Synthesis: Building Block for Patent-Protected Pyrrolidinone-Derived Herbicides

The cyclohexyl-substituted pyrrolidinone scaffold is recognized in patent literature as a valuable intermediate in the synthesis of agrochemicals, particularly herbicides [1]. 1-Cyclohexyl-4-methyl-pyrrolidin-2-one, with its 4-methyl stereogenic center, offers a structurally distinct alternative to unsubstituted pyrrolidinone intermediates, potentially enabling composition-of-matter patent circumvention or the generation of novel intellectual property in herbicide discovery programs. The acid stability characteristic of the pyrrolidinone ring class—as demonstrated for N-cyclohexyl-2-pyrrolidone under HNO₃(aq) conditions—further supports its utility in synthetic routes involving acidic workup steps or acidic reaction media, where acyclic amide intermediates would undergo decomposition [2]. The commercial availability in research-scale quantities (1g) aligns with the iterative synthesis and screening workflows typical of early-stage agrochemical discovery.

Chiral Building Block for Asymmetric Synthesis and Enantioselective Catalysis Research

The presence of a stereogenic center at the 4-position of the pyrrolidinone ring qualifies 1-cyclohexyl-4-methyl-pyrrolidin-2-one as a chiral building block for asymmetric synthesis applications [1]. Unlike N-cyclohexyl-2-pyrrolidone, which is achiral and therefore unsuitable for enantioselective transformations, the racemic 4-methyl derivative can be subjected to chiral resolution or employed as a substrate in asymmetric catalytic reactions to generate enantioenriched products. The cyclohexyl N-substituent provides substantial steric bulk that may influence the stereochemical outcome of reactions at the pyrrolidinone α-position, offering synthetic chemists a handle for diastereocontrol. The compound's topological polar surface area (20.3 Ų) and calculated logP (1.9) indicate moderate lipophilicity compatible with a range of organic reaction solvents, facilitating its integration into diverse synthetic methodologies.

Acid-Stable Solvent or Extractant for Specialized Separation Processes

Based on class-level evidence demonstrating the acid stability of N-cyclohexyl-2-pyrrolidone in HNO₃(aq)—with intact structural integrity maintained for ≥4 hours under conditions that rapidly hydrolyze acyclic N-cyclohexylformamide—1-cyclohexyl-4-methyl-pyrrolidin-2-one is rationally positioned for applications requiring amide-based solvents or extractants in acidic process environments [1]. While the 4-methyl substitution has not been directly evaluated in HNO₃ stability studies, the protective mechanism attributed to the pyrrolidinone ring geometry is expected to be conserved. This acid resilience, combined with the compound's moderate lipophilicity (XLogP3-AA = 1.9) and low hydrogen-bonding capacity (HBD = 0, HBA = 1), suggests potential utility in liquid-liquid extraction protocols, metal ion coordination chemistry, or acidic reaction media where conventional acyclic amides would degrade. Research-scale availability in 1g quantities supports feasibility testing and small-scale process development prior to larger procurement commitments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclohexyl-4-methyl-pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.